![molecular formula C20H17BrN6OS B2996783 4-bromo-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide CAS No. 895106-89-5](/img/structure/B2996783.png)
4-bromo-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
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Overview
Description
Synthesis Analysis
The synthetic routes to this compound involve the Stevens rearrangement of quaternary ammonium salts containing 3-phenylprop-2-en-1-yl and 3-(4-bromo- or 4-methylphenyl)prop-2-yn-1-yl groups. This rearrangement leads to the formation of 1-(4-bromophenyl)-N,N-dialkyl-4-phenylhex-5-en-1-yn-3-amines. Vacuum distillation of these amines results in the deamination process, yielding 4-bromo-1,1′:4′,1″-terphenyl and 4-methyl-1,1′:4′,1″-terphenyl in high yields .
Molecular Structure Analysis
The molecular structure of 4-bromo-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide consists of a central benzene ring with various functional groups attached. The bromine atom is substituted at one position, and the triazole and thiadiazole rings are connected via an amide linkage. The molecular weight is 340.24 g/mol, and the compound exhibits a planar structure .
Chemical Reactions Analysis
The transformation leading to the formation of 4-bromo-1,1′:4′,1″-terphenyl and 4-methyl-1,1′:4′,1″-terphenyl involves a domino reaction. It includes β-elimination of secondary amine to form a conjugated dienyne, electrocyclization of the latter to a cyclic allene intermediate, and a fast 1,3- or 1,5-hydride shift. This mechanism accounts for the high yields observed during the deamination process .
properties
IUPAC Name |
4-bromo-N-[3-[1-(4-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN6OS/c1-3-13-4-10-16(11-5-13)27-12(2)17(24-26-27)18-22-20(29-25-18)23-19(28)14-6-8-15(21)9-7-14/h4-11H,3H2,1-2H3,(H,22,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQHKOVDTMFTNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide |
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